molecular formula C19H18N2O3S B2393257 N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide CAS No. 2034593-53-6

N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

Cat. No. B2393257
CAS RN: 2034593-53-6
M. Wt: 354.42
InChI Key: MWEAWRGSTFKRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide, commonly known as PFT-μ, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential role in the treatment of various diseases.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound's utility in creating heterocyclic compounds is evident in studies focusing on the synthesis of compounds within the pyrimidine series, where derivatives of furan-2(3H)-ones serve as crucial intermediates. Such derivatives are instrumental in constructing molecules containing pyridine and pyridazine fragments, indicating their significance in developing new biologically active compounds with potential applications in pharmaceuticals and agriculture (Aniskova, Grinev, & Yegorova, 2017).

Biological Activity and Pharmacology

Investigations into the enzyme NQO2 (NRH: quinone oxidoreductase 2) inhibitors showcase the relevance of non-symmetrical furan amidines, including analogues of N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide. These compounds are explored for their potential use in cancer chemotherapy and malaria treatment, revealing a direct link between chemical structure and biological activity. The exploration of different heterocyclic rings and the amidine group's modifications underscores the compound's adaptability in therapeutic contexts (Alnabulsi et al., 2018).

Material Science and Chemoinformatics

The compound's role extends into material science, particularly in the synthesis of multinuclear copper(ii) complexes, where its derivatives promote significant antiferromagnetic exchange interactions. This application demonstrates the compound's potential in developing advanced materials with specific magnetic properties, contributing to the fields of nanotechnology and materials engineering (Weheabby et al., 2018).

properties

IUPAC Name

N'-(1-phenylethyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13(14-6-3-2-4-7-14)21-19(23)18(22)20-12-15-9-10-16(24-15)17-8-5-11-25-17/h2-11,13H,12H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEAWRGSTFKRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

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